Cas no 2227686-37-3 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-amine)
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine
- 2227686-37-3
- EN300-1802635
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- Inchi: 1S/C10H12F3N/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-6H,2-3,14H2,1H3/t6-/m1/s1
- InChI Key: FMIAFWRSJULRPM-ZCFIWIBFSA-N
- SMILES: FC1C=C(C=C(C=1CC[C@@H](C)N)F)F
Computed Properties
- Exact Mass: 203.09218387g/mol
- Monoisotopic Mass: 203.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802635-0.05g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-0.1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-0.25g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-0.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-1.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 1g |
$1844.0 | 2023-06-02 | ||
| Enamine | EN300-1802635-2.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-5.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 5g |
$5345.0 | 2023-06-02 | ||
| Enamine | EN300-1802635-10.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 10g |
$7927.0 | 2023-06-02 | ||
| Enamine | EN300-1802635-1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1802635-5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine |
2227686-37-3 | 5g |
$3065.0 | 2023-09-19 |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine
Professional Introduction to (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine (CAS No. 2227686-37-3)
(2R)-4-(2,4,6-trifluorophenyl)butan-2-amine, with the chemical identifier CAS No. 2227686-37-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its chiral center and fluorinated aromatic ring system, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural features of this compound make it a valuable scaffold for exploring new pharmacological interactions and mechanisms.
The< strong>fluorine atoms incorporated into the< strong>2,4,6-trifluorophenyl moiety play a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorine substitution is a well-established strategy in drug design, often employed to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. In the case of (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine, the presence of these< strong>fluorine atoms contributes to its stability and interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine and biological receptors. Studies have demonstrated that the< strong>chiral center at the second carbon atom influences the binding affinity and selectivity of the compound. This has opened up new avenues for designing enantiomerically pure drugs that exhibit enhanced therapeutic efficacy while minimizing side effects.
The< strong>pharmaceutical industry has shown considerable interest in this compound due to its potential as a precursor for more complex drug molecules. Researchers are exploring its utility in developing treatments for various diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The< strong>butan-2-amine backbone provides a versatile framework for further chemical modifications, allowing for the creation of derivatives with tailored biological activities.
In addition to its pharmaceutical applications, (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine has been investigated for its potential role in materials science. The combination of fluorine substitution and chiral architecture makes this compound an interesting candidate for developing novel materials with specific optical and electronic properties. Such materials could find applications in areas such as organic electronics, liquid crystals, and sensor technologies.
The synthesis of (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine presents unique challenges due to its complex stereochemistry and the presence of sensitive functional groups. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric hydrogenation and enantioselective catalysis have been employed to achieve high yields of enantiomerically pure material.
Ongoing research is focused on elucidating the mechanisms by which (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine exerts its biological effects. Preclinical studies have revealed promising results regarding its interaction with target proteins and enzymes. These findings are paving the way for further clinical investigations aimed at evaluating its therapeutic potential in human populations.
The development of (2R)-4-(2,4,6-trifluorophenyl)butan-2-amine also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from multiple scientific disciplines, researchers can more effectively explore the full potential of this compound and related derivatives. This collaborative approach is essential for advancing drug discovery efforts and bringing new treatments to patients who need them.
In conclusion,( 2R)-4-( 2 , 4 , 6 - trifluorophenyl) - butan - 2 - amine ( CAS No . 2227686 - 37 - 3 ) is a multifaceted compound with significant promise in pharmaceuticals , materials science , and beyond . Its unique structural features , combined with recent advances in synthetic chemistry and molecular modeling , make it a compelling subject for further investigation . As research continues to uncover new applications for this molecule , it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges .
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